Pyridinium, 2-((hydroxyimino)methyl)-1-(2-propenyl)-, bromide
Overview
Description
Pyridinium, 2-((hydroxyimino)methyl)-1-(2-propenyl)-, bromide is a chemical compound that belongs to the pyridinium class This compound is characterized by the presence of a pyridinium ring substituted with a hydroxyimino group at the 2-position and an allyl group at the 1-position, with a bromide ion as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 2-((hydroxyimino)methyl)-1-(2-propenyl)-, bromide typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the hydroxyimino and allyl groups. One common method involves the reaction of 2-formylpyridine with hydroxylamine to form the hydroxyimino derivative, followed by alkylation with allyl bromide to introduce the allyl group. The reaction conditions generally include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the reactions is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 2-((hydroxyimino)methyl)-1-(2-propenyl)-, bromide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different pyridinium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as chloride, iodide, or other anions can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various pyridinium salts depending on the nucleophile used.
Scientific Research Applications
Pyridinium, 2-((hydroxyimino)methyl)-1-(2-propenyl)-, bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridinium compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Pyridinium, 2-((hydroxyimino)methyl)-1-(2-propenyl)-, bromide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The allyl group may also play a role in the compound’s biological activity by interacting with hydrophobic regions of target molecules. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridinium, 2-((hydroxyimino)methyl)-1-methyl-, bromide: Similar structure but with a methyl group instead of an allyl group.
Pyridinium, 2-((hydroxyimino)methyl)-1-ethyl-, bromide: Similar structure but with an ethyl group instead of an allyl group.
Pyridinium, 2-((hydroxyimino)methyl)-1-propyl-, bromide: Similar structure but with a propyl group instead of an allyl group.
Uniqueness
Pyridinium, 2-((hydroxyimino)methyl)-1-(2-propenyl)-, bromide is unique due to the presence of the allyl group, which can confer different chemical and biological properties compared to its analogs with other alkyl groups. The allyl group can participate in additional chemical reactions, such as polymerization and cross-linking, which may not be possible with other alkyl groups.
Properties
IUPAC Name |
(NE)-N-[(1-prop-2-enylpyridin-1-ium-2-yl)methylidene]hydroxylamine;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.BrH/c1-2-6-11-7-4-3-5-9(11)8-10-12;/h2-5,7-8H,1,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZVXZYMDNNKAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[N+]1=CC=CC=C1C=NO.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[N+]1=CC=CC=C1/C=N/O.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694271 | |
Record name | Oxo{[1-(prop-2-en-1-yl)pyridin-2(1H)-ylidene]methyl}ammonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79134-02-4 | |
Record name | Alloximum | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079134024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxo{[1-(prop-2-en-1-yl)pyridin-2(1H)-ylidene]methyl}ammonium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALLOXIMUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NAM8F7RBGV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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